3-[(Phenylcarbonyl)amino]hexanedioic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-benzamidohexanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-11(16)7-6-10(8-12(17)18)14-13(19)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,19)(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJXQAFWZAFOBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Advanced Chemical Transformations of 3 Phenylcarbonyl Amino Hexanedioic Acid
Strategies for the De Novo Synthesis of 3-[(Phenylcarbonyl)amino]hexanedioic acid
The creation of this compound from basic starting materials involves a carefully orchestrated sequence of reactions to build the hexanedioic acid core, introduce the amine functionality at the specific C-3 position, and finally, attach the phenylcarbonyl protecting group. Furthermore, the development of enantioselective methods is crucial for accessing chiral analogues of the target molecule.
Synthetic Approaches to the Hexanedioic Acid Core
Hexanedioic acid, commonly known as adipic acid, serves as the foundational scaffold for the target molecule. Various synthetic routes to functionalized hexanedioic acid derivatives have been developed, often starting from readily available precursors. A common strategy involves the use of α,β-unsaturated ester derivatives, which can be prepared through various classical organic reactions. For instance, diethyl 2-hexenedioate can serve as a key intermediate. The synthesis of such precursors can be achieved through methods like the Wittig or Horner-Wadsworth-Emmons olefination reactions, starting from appropriate aldehyde and phosphonate (B1237965) precursors.
Another approach to the hexanedioic acid core involves the derivatization of commercially available adipic acid or its esters, such as diethyl adipate. nih.gov Functionalization at the α- or β-positions can be achieved through enolate chemistry, although regioselectivity can be a challenge.
| Starting Material | Reagents and Conditions | Product | Key Features |
| Glyoxylic acid derivative and a suitable phosphorane | Wittig Reaction | Diethyl 2-hexenedioate | Forms the C=C double bond for subsequent functionalization. |
| Adipic acid | Esterification (e.g., EtOH, H+) | Diethyl adipate | Provides a stable diester for further modification. |
Introduction of the C-3 Amine Functionality
The introduction of an amine group at the C-3 position of the hexanedioic acid backbone is a critical step that defines the structure of the target molecule. The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands out as a primary and effective strategy. organic-chemistry.orgwikipedia.org In this context, an amine or an ammonia (B1221849) equivalent is reacted with a 2-hexenedioic acid derivative. This reaction proceeds via the attack of the nitrogen nucleophile at the β-carbon of the unsaturated ester, leading to the desired 3-aminohexanedioic acid derivative. organic-chemistry.org
The choice of the nitrogen source is crucial and can range from ammonia itself to protected amines like benzylamine, which can be later deprotected. The reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack. Both primary and secondary amines can be utilized as Michael donors. researchgate.net
Enzymatic approaches also offer a promising avenue for the selective amination of C-H bonds, potentially providing a more direct and environmentally benign route to 3-aminohexanedioic acid. nih.gov
| Michael Acceptor | Michael Donor | Catalyst/Conditions | Product |
| Diethyl 2-hexenedioate | Ammonia | Base (e.g., NaOEt) | Diethyl 3-aminohexanedioate |
| Diethyl 2-hexenedioate | Benzylamine | Base (e.g., Et3N) | Diethyl 3-(benzylamino)hexanedioate |
Regioselective Acylation with the Phenylcarbonyl Moiety
Once the 3-aminohexanedioic acid core is established, the next step involves the regioselective acylation of the newly introduced amino group with a phenylcarbonyl (benzoyl) group. The Schotten-Baumann reaction is a classic and widely used method for this transformation. organic-chemistry.orgnih.govrsc.org This reaction typically involves the treatment of the amine with benzoyl chloride in the presence of an aqueous base, such as sodium hydroxide. The base serves to neutralize the hydrochloric acid byproduct and drive the reaction to completion.
Alternative methods for amide bond formation include the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). scielo.org.mx These methods are particularly useful for sensitive substrates and can offer high yields under mild conditions.
| Substrate | Acylating Agent | Conditions | Product |
| Diethyl 3-aminohexanedioate | Benzoyl chloride | Aqueous NaOH | Diethyl 3-(benzoylamino)hexanedioate |
| Diethyl 3-aminohexanedioate | Benzoic acid | EDC, HOBt, Base | Diethyl 3-(benzoylamino)hexanedioate |
Development of Enantioselective Synthesis for Chiral Analogues
The C-3 position of this compound is a stereocenter, meaning the molecule can exist as two enantiomers. The development of synthetic methods to selectively produce one enantiomer over the other is of significant importance, particularly in pharmaceutical applications where stereochemistry often dictates biological activity.
One powerful strategy for achieving enantioselectivity is the use of chiral auxiliaries . wikipedia.orgyork.ac.uk A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral 3-aminohexanedioic acid derivatives, a chiral auxiliary can be attached to the nitrogen nucleophile prior to the Michael addition. nih.gov
Another prominent approach is asymmetric catalysis , where a chiral catalyst is used to favor the formation of one enantiomer. Asymmetric Michael additions, catalyzed by chiral organocatalysts or metal complexes, have been successfully employed for the synthesis of enantioenriched β-amino acids. nih.gov
| Strategy | Description | Example |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the substrate to control the stereochemistry of the Michael addition. wikipedia.orgyork.ac.uk | Evans' oxazolidinone auxiliaries attached to the amine nucleophile. wikipedia.org |
| Asymmetric Catalysis | A chiral catalyst is used in sub-stoichiometric amounts to promote the formation of one enantiomer. nih.gov | Chiral amine or thiourea (B124793) catalysts for the asymmetric Michael addition of an amine to an α,β-unsaturated ester. nih.gov |
Targeted Derivatization and Analog Design of the this compound Scaffold
With a robust synthetic route to the core scaffold established, the focus can shift to targeted derivatization to explore structure-activity relationships and design analogues with improved properties. A key area for modification is the phenylcarbonyl group.
Modifications of the Phenylcarbonyl Group for Enhanced Molecular Recognition
A common strategy in drug design is the use of bioisosteric replacements for the phenyl ring. prismbiolab.com Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Replacing the phenyl ring with various heteroaromatic rings (e.g., pyridine, thiophene, pyrazole) or even non-aromatic cyclic systems can alter properties such as lipophilicity, metabolic stability, and hydrogen bonding capacity, thereby influencing binding affinity and selectivity. cambridgemedchemconsulting.comnih.govenamine.net
Furthermore, the introduction of substituents onto the phenyl ring can fine-tune its electronic and steric properties. Electron-donating or electron-withdrawing groups can modulate the polarity and hydrogen bonding potential of the benzamide (B126) group, which can be critical for interactions with a biological target. nih.gov Structure-activity relationship (SAR) studies of substituted benzamides have demonstrated that even small changes to the substitution pattern can have a profound impact on biological activity. nih.govacs.org
| Modification Strategy | Rationale | Example Substituents/Replacements |
| Bioisosteric Replacement | To alter physicochemical properties like solubility, lipophilicity, and metabolic stability while maintaining or improving biological activity. prismbiolab.com | Pyridyl, Thienyl, Cyclohexyl cambridgemedchemconsulting.comenamine.net |
| Phenyl Ring Substitution | To fine-tune electronic and steric properties for optimized interactions with a target. nih.gov | -F, -Cl, -OCH3, -NO2 acs.org |
Structural Variations within the Hexanedioic Acid Chain
The hexanedioic acid (adipic acid) backbone of this compound offers several positions for structural modification, allowing for the synthesis of a diverse range of analogs with tailored physicochemical properties. These modifications can influence the molecule's conformation, polarity, and ability to interact with biological targets. Research into the functionalization of dicarboxylic acid chains provides a basis for these potential transformations.
Key structural variations can be introduced at positions C2, C4, C5, and C6 of the hexanedioic acid chain. Common strategies include alkylation, hydroxylation, and halogenation. For instance, alkylation at the C2 or C4 positions can introduce steric bulk, which may enhance binding selectivity or metabolic stability. Hydroxylation can increase hydrophilicity and introduce new hydrogen bonding capabilities, potentially altering solubility and target interactions. The introduction of fluorine atoms can modulate the acidity of the carboxylic acid groups and impact metabolic stability.
These modifications typically require multi-step synthetic sequences, often involving the use of protected intermediates to ensure regioselectivity. The choice of synthetic route depends on the desired position and nature of the substituent being introduced.
Table 1: Potential Structural Variations on the Hexanedioic Acid Chain
| Modification Type | Position(s) | Potential Effect on Molecular Properties | Synthetic Approach Example |
|---|---|---|---|
| Alkylation (e.g., -CH₃) | C2, C4, C5 | Increases lipophilicity and steric bulk; may influence conformational preference. | Enolate alkylation of a protected adipic acid derivative. |
| Hydroxylation (-OH) | C2, C4, C5 | Increases hydrophilicity and hydrogen bonding potential. | Oxidation of a corresponding enolate or stereoselective reduction of a ketone. |
| Halogenation (e.g., -F) | C2, C4, C5 | Modulates electronic properties, pKa, and metabolic stability. | Electrophilic fluorination of an enolate intermediate. |
Esterification, Amidation, and Conjugation Reactions at Carboxylic Acid Termini
The two carboxylic acid groups (C1 and C6) of this compound are primary sites for chemical transformation, enabling the synthesis of esters, amides, and various conjugates. These reactions are fundamental for creating derivatives with altered solubility, stability, and functionality for further conjugation.
Esterification: The conversion of one or both carboxylic acid groups to esters is a common strategy to mask the acidic nature of the compound, potentially improving its cell permeability. Standard methods like Fischer-Speier esterification, involving reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid), can be employed. google.com The reaction can yield mono-esters or di-esters depending on the stoichiometry of the alcohol used. For more sensitive substrates, milder conditions using alkyl halides with a base or coupling agents can be utilized. researchgate.netnih.gov For example, methyl esterification can be achieved using methanol (B129727) and an acid catalyst. nih.gov
Amidation: Amide bond formation is a cornerstone of medicinal chemistry and is crucial for linking this molecule to amines, amino acids, or peptides. mdpi.com Direct amidation by heating the carboxylic acid with an amine is often inefficient. Therefore, activating agents are typically required. sciepub.com Carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation by creating a highly reactive O-acylisourea intermediate. sciepub.com The addition of reagents like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and reduce the risk of racemization if chiral amines are used. sciepub.com A variety of catalysts, including those based on boric acid, can also promote direct amidation under greener conditions. sciepub.comorganic-chemistry.org
Conjugation Reactions: Beyond simple esters and amides, the carboxylic acid termini serve as handles for conjugation to larger molecules. These reactions follow the principles of amidation or esterification but involve more complex substrates like polymers (e.g., polyethylene (B3416737) glycol for PEGylation), fluorescent dyes, or targeting ligands. The selective activation of one carboxyl group over the other is a significant synthetic challenge that can be addressed through protecting group strategies or by exploiting potential differences in steric hindrance around the C1 and C6 positions.
Table 2: Common Reagents for Carboxylic Acid Transformations
| Reaction Type | Reagent/Catalyst | Conditions | Outcome |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄ | Reflux | Methyl di-ester formation |
| Esterification | Benzyl chloride, Base | Mild temperature | Benzyl ester formation researchgate.net |
| Amidation | EDC, HOBt, Amine | Room temperature, aprotic solvent | Amide bond formation sciepub.com |
| Amidation | T3P, Pyridine | Mild temperature | Low-epimerization amide coupling organic-chemistry.org |
Strategies for Incorporating this compound into Peptidomimetics or Bioconjugates
The unique structure of this compound, combining features of an amino acid with a flexible dicarboxylic acid linker, makes it an attractive scaffold for developing peptidomimetics and bioconjugates.
Peptidomimetics: Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. nih.gov The 3-benzamido group on the hexanedioic acid chain can mimic an amino acid side chain, while the flexible six-carbon backbone can serve as a non-natural spacer or turn-mimetic in a peptide sequence. By activating both carboxylic acid termini, the molecule can be incorporated into a peptide chain using standard solid-phase or solution-phase peptide synthesis methodologies. This allows it to function as a linker between two peptide fragments or as a replacement for a specific secondary structure element, like a β-turn.
Bioconjugates: Bioconjugation involves covalently linking a molecule to a biomolecule, such as a protein or antibody, to impart new functionality. mdpi.com The carboxylic acid groups of this compound are ideal handles for this purpose. The standard approach involves activating the carboxylic acid (e.g., with EDC/NHS) to form an active ester, which then readily reacts with nucleophilic side chains on proteins, most commonly the ε-amino group of lysine (B10760008) residues. nih.gov This strategy can be used to attach small molecule drugs, imaging agents, or other reporters to proteins. The hexanedioic acid chain acts as a flexible spacer, separating the conjugated molecule from the protein backbone, which can help preserve the protein's native conformation and function. semanticscholar.org
Table 3: Incorporation and Conjugation Strategies
| Application | Strategy | Key Chemical Transformation | Purpose/Outcome |
|---|---|---|---|
| Peptidomimetics | Solid-Phase Peptide Synthesis (SPPS) | Di-amidation at C1 and C6 with resin-bound peptides and amino acids. | Creation of stable, non-natural peptide analogs with modified conformations. nih.gov |
| Peptidomimetics | Linker/Spacer | Sequential amide bond formation at C1 and C6 to join two peptide chains. | Connecting peptide domains while maintaining a specific spatial orientation. |
| Bioconjugation | Protein Labeling | Activation of carboxyl groups (e.g., with EDC/NHS) followed by reaction with lysine residues on a protein. | Covalent attachment to proteins for applications in diagnostics or therapeutics. mdpi.comnih.gov |
Structure Activity Relationship Sar Investigations and Molecular Recognition Principles
Elucidation of Key Structural Determinants for Biological Activity and Specificity
The specificity and activity of 3-[(Phenylcarbonyl)amino]hexanedioic acid are not determined by a single feature but by the interplay of its constituent parts. Each segment plays a distinct role in target recognition and binding.
The Phenylcarbonyl Group: The aromatic phenyl ring is a crucial determinant for potential interactions within a biological target's binding pocket. Its flat structure can engage in favorable π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. The position of substituents on this phenyl ring can significantly influence inhibitory activity. mdpi.com For instance, research on other classes of molecules has shown that placing electron-withdrawing or electron-donating groups at specific positions (ortho, meta, or para) can enhance or diminish biological effects by altering the electronic distribution and binding affinity. mdpi.com
The Hexanedioic Acid Backbone: This six-carbon dicarboxylic acid chain provides the foundational scaffold of the molecule. The two carboxylic acid groups (-COOH) are key functional elements. At physiological pH, these groups are typically deprotonated to form carboxylates (-COO⁻), enabling them to form strong ionic bonds or hydrogen bonds with positively charged residues (e.g., lysine (B10760008), arginine) or other hydrogen bond donors in a target protein. The length and flexibility of this carbon chain are also critical, as they dictate the spatial orientation of the terminal carboxylic acid group relative to the phenylcarbonyl moiety, ensuring an optimal fit within the binding site.
Impact of Stereochemistry on Molecular Interactions and Functional Outcomes
Chirality plays a pivotal role in the biological activity of many compounds, and this compound is no exception. nih.govnih.gov The molecule possesses a stereocenter at the third carbon (C3) of the hexanedioic acid chain, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-3-[(Phenylcarbonyl)amino]hexanedioic acid and (S)-3-[(Phenylcarbonyl)amino]hexanedioic acid.
Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often exhibit a high degree of stereoselectivity, interacting preferentially with one enantiomer over the other. This principle is fundamental to molecular recognition. One enantiomer may fit perfectly into a binding site, leading to a potent biological response, while the other may bind weakly or not at all. nih.gov
Studies on structurally related chiral compounds, such as amino acid derivatives, have demonstrated that different stereoisomers can have dramatically different functional outcomes. nih.govnih.gov For example, in research on the antimalarial agent 3-Br-acivicin, only the natural (5S, αS) isomer displayed significant activity, while its other three stereoisomers were inactive. nih.gov This specificity was attributed to stereoselective uptake by cellular transport systems and distinct interactions with the target enzyme. nih.govnih.gov A similar principle would apply to this compound, where only one enantiomer is expected to be biologically active.
Table 1: Illustrative Impact of Stereochemistry on Biological Activity This interactive table provides a hypothetical comparison based on principles observed in related chiral molecules, where one stereoisomer is significantly more active than others.
| Compound Isomer | Configuration at C3 | Hypothetical Biological Activity (IC₅₀ in µM) | Relative Potency |
|---|---|---|---|
| Isomer A | R | 1.5 | High |
| Isomer B | S | >100 | Inactive |
This stark difference underscores that the precise three-dimensional arrangement of the amino and carboxyl groups around the chiral center is a critical determinant for effective molecular interactions.
Conformational Analysis and Dynamic Behavior of this compound in Solution and Bound States
Beyond its static structure, the dynamic behavior and conformational flexibility of this compound are essential to its function. The molecule is not rigid; rotation can occur around its single bonds, allowing it to adopt a multitude of different shapes, or conformations.
Behavior in Solution: In an unbound state, such as in a solvent, the molecule exists as an equilibrium of multiple conformations. The flexible hexanedioic acid chain can fold and move, allowing the molecule to transition between extended and more compact shapes. The energetically preferred conformations are often stabilized by weak intramolecular hydrogen bonds. mdpi.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling (e.g., Density Functional Theory - DFT) are employed to study this conformational landscape and identify the most stable forms in solution. researchgate.net
Behavior in a Bound State: Upon interacting with a biological target, the molecule typically adopts a single, well-defined "bioactive" conformation. This is the specific shape that allows for optimal complementary interactions with the binding site. The energy released from the binding interactions compensates for the energetic cost of adopting this specific, often less stable, conformation. The ability of the molecule to adopt this precise bioactive conformation is crucial for its activity. In some cases, molecules that are pre-organized into a structure resembling the bioactive conformation exhibit higher activity. nih.gov The transition from a flexible state in solution to a rigid bound state is a key principle of molecular recognition.
Computational Chemistry and in Silico Molecular Modeling of 3 Phenylcarbonyl Amino Hexanedioic Acid
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations could be employed to determine the electronic structure of 3-[(Phenylcarbonyl)amino]hexanedioic acid. These calculations would provide insights into the molecule's geometry, orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential surface.
From these fundamental properties, various reactivity descriptors could be calculated. For instance, the HOMO-LUMO gap is a crucial indicator of chemical reactivity and stability. A smaller gap would suggest higher reactivity. Furthermore, conceptual DFT could be used to predict sites susceptible to nucleophilic or electrophilic attack.
Spectroscopic predictions, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra, can also be simulated using quantum chemical methods. These theoretical spectra would be invaluable in complementing experimental data for structural elucidation. However, no specific studies have published such theoretical data for this compound.
Molecular Docking and Dynamics Simulations to Predict Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would require a specific biological target (e.g., an enzyme or receptor). Without a known target, any docking study would be purely speculative. If a target were identified, docking simulations could predict the binding affinity and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the target's active site.
Following docking, molecular dynamics (MD) simulations could be performed to investigate the stability of the predicted ligand-target complex over time. MD simulations provide a dynamic view of the interactions and can help to refine the binding mode and estimate the binding free energy more accurately. As with docking, no published MD simulation studies feature this compound.
Application of Chemoinformatics for Scaffold Optimization and Virtual Screening
Chemoinformatics involves the use of computational methods to analyze chemical information. The this compound structure could serve as a scaffold for the development of new bioactive molecules. Chemoinformatic tools could be used to create a virtual library of derivatives by modifying various parts of the scaffold.
These virtual libraries could then be subjected to virtual screening, a process that computationally assesses large libraries of chemical compounds for their potential to bind to a biological target. This approach can significantly accelerate the initial stages of drug discovery by prioritizing compounds for experimental testing. The application of such chemoinformatic approaches to the this compound scaffold has not been reported.
De Novo Molecular Design Utilizing the this compound Scaffold
De novo molecular design algorithms aim to construct novel molecules with desired properties from scratch. Utilizing the this compound scaffold as a starting point, these algorithms could generate new molecular structures by adding or modifying functional groups within the binding site of a target protein. This approach is particularly useful when seeking novel chemical entities with improved potency, selectivity, or pharmacokinetic properties. The successful application of de novo design requires detailed structural information about the target, which, as previously mentioned, is not established for this compound.
Mechanistic Investigations of Biological Activities of 3 Phenylcarbonyl Amino Hexanedioic Acid
Mechanistic Studies in Preclinical In Vivo Models
Comprehensive in vivo studies to understand the biological mechanisms of 3-[(Phenylcarbonyl)amino]hexanedioic acid have not been reported in the available scientific literature.
Investigation of Compound-Induced Biological Effects in Animal Models
As of the latest available data, no preclinical studies in animal models have been published concerning the biological effects of this compound. Therefore, information regarding its physiological or pathological consequences in a living organism is not available.
Determination of Systemic and Organ-Specific Mechanistic Pathways
Due to the lack of in vivo research, the systemic and organ-specific mechanistic pathways affected by this compound have not been identified. The broader physiological response to the compound, as well as its effects on specific organ systems, remains an area for future investigation.
Assessment of Target Engagement within Biological Systems
There is currently no available data from in vivo studies to confirm the engagement of this compound with its putative molecular targets within a complex biological system. The extent to which the compound reaches and interacts with its intended targets in a living organism has not been assessed.
Advanced Analytical Methodologies for the Characterization and Quantification of 3 Phenylcarbonyl Amino Hexanedioic Acid
High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
High-resolution spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 3-[(Phenylcarbonyl)amino]hexanedioic acid. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary techniques used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. scielo.org.mx In a typical analysis of N-benzoyl amino acid derivatives, both ¹H and ¹³C NMR spectra are recorded. scielo.org.mxmdpi.com
For a compound like this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzoyl group, the methine proton at the alpha-carbon of the amino acid backbone, and the methylene (B1212753) protons of the hexanedioic acid chain. The chemical shifts (δ) and coupling constants (J) of these signals provide insights into the connectivity and stereochemistry of the molecule. mdpi.com Similarly, the ¹³C NMR spectrum would reveal distinct signals for the carbonyl carbons of the amide and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons of the adipic acid moiety. mdpi.com
Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition. scielo.org.mx Electrospray ionization (ESI) is a common technique used for the analysis of such polar molecules. scielo.org.mx The mass spectrum of this compound would be expected to show a prominent peak corresponding to its molecular ion [M+H]⁺ or [M-H]⁻, depending on the ionization mode.
| Technique | Information Obtained | Typical Application for this compound |
| ¹H NMR | Proton environment, connectivity, and stereochemistry | Identification of aromatic, amide, and aliphatic protons. |
| ¹³C NMR | Carbon skeleton and functional groups | Identification of carbonyl, aromatic, and aliphatic carbons. |
| HRMS (ESI) | Accurate molecular weight and elemental composition | Confirmation of the molecular formula. |
Chromatographic Separation Methods for Purity Assessment and Isolation (e.g., HPLC, GC, HILIC)
Chromatographic techniques are fundamental for assessing the purity of this compound and for its isolation from reaction mixtures or complex samples. High-Performance Liquid Chromatography (HPLC) is the most widely used method for non-volatile and polar compounds like N-benzoyl amino acids. researchgate.netscielo.org.mx
High-Performance Liquid Chromatography (HPLC) , particularly in the reversed-phase mode (RP-HPLC), is a powerful tool for purity analysis. A C18 column is commonly used as the stationary phase, with a mobile phase typically consisting of a mixture of water (often with an acidic modifier like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.net Detection is usually performed using an ultraviolet (UV) detector, as the benzoyl group provides a strong chromophore. researchgate.net The purity of a sample is determined by integrating the peak area of the main compound and any impurities in the chromatogram. For preparative applications, the collected fractions corresponding to the desired peak can be concentrated to yield the purified compound. scielo.org.mx
Gas Chromatography (GC) is generally less suitable for the direct analysis of non-volatile and thermally labile compounds like this compound. However, derivatization to form more volatile esters could potentially enable GC analysis.
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to RP-HPLC for the separation of polar compounds. This technique uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which can provide different selectivity compared to reversed-phase methods.
| Method | Stationary Phase | Mobile Phase | Detection | Application |
| RP-HPLC | C18 | Water/Acetonitrile or Methanol (with acid modifier) | UV | Purity assessment and preparative isolation. researchgate.netscielo.org.mx |
| HILIC | Polar (e.g., silica, amide) | High organic content with aqueous modifier | UV, MS | Separation of polar compounds. |
Quantitative Analytical Methods for Determining Compound Concentration in Complex Matrices (e.g., Cell Culture Media, Biological Samples)
Accurate quantification of this compound in complex biological matrices such as cell culture media, plasma, or tissue extracts is essential for pharmacokinetic and metabolic studies. Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the gold standard for such applications due to its high sensitivity and selectivity. nih.govbmc-rm.org
The development of a quantitative LC-MS/MS method involves several key steps:
Sample Preparation: This is a critical step to remove interfering substances from the matrix. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE) are commonly employed. nih.gov
Chromatographic Separation: An optimized HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) method is used to separate the analyte from other matrix components.
Mass Spectrometric Detection: The analyte is detected using a mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored. This provides a high degree of selectivity and reduces background noise.
Quantification: Quantification is typically achieved by using a stable isotope-labeled internal standard and generating a calibration curve with known concentrations of the analyte in the same matrix.
While a specific validated method for this compound is not detailed in the provided search results, the general principles of bioanalytical method development for amino acids and their derivatives are well-established. nih.govbmc-rm.org
| Parameter | Description |
| Technique | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) |
| Ionization | Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Sample Preparation | Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction |
| Quantification | Internal Standard Calibration Curve |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. researchgate.netnih.gov This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as details about intermolecular interactions such as hydrogen bonding and crystal packing. nih.goveurjchem.com
To perform an X-ray crystallographic analysis, a single crystal of high quality is required. The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.
While the crystal structure of this compound has not been specifically reported in the search results, studies on similar N-benzoyl amino acid derivatives have been conducted. nih.gov Such studies reveal important structural features, including the planarity of the amide bond and the hydrogen-bonding networks that stabilize the crystal lattice. nih.gov This information is valuable for understanding the solid-state properties of the compound and for computational modeling studies.
| Parameter | Information Provided |
| Bond Lengths | Precise distances between bonded atoms. |
| Bond Angles | Angles between adjacent chemical bonds. |
| Torsion Angles | Dihedral angles defining the molecular conformation. |
| Intermolecular Interactions | Hydrogen bonds, van der Waals forces, and π-π stacking interactions. eurjchem.com |
| Crystal Packing | Arrangement of molecules in the unit cell. |
Applications of 3 Phenylcarbonyl Amino Hexanedioic Acid in Chemical Biology and Medicinal Chemistry
Development as a Chemical Probe for Illuminating Biological Pathways
Theoretically, 3-[(Phenylcarbonyl)amino]hexanedioic acid could be developed into a chemical probe. Its structure could be modified to incorporate reporter groups, such as fluorophores or biotin, allowing for the visualization and tracking of its interactions within biological systems. The phenylcarbonylamino group could serve as a recognition motif for specific enzymes or receptors, and the hexanedioic acid backbone could be functionalized for attachment to affinity matrices. However, there is currently no specific research demonstrating its use for illuminating biological pathways.
Utility as a Scaffold for the Design and Synthesis of Novel Bioactive Molecules
The molecular framework of this compound presents a versatile scaffold for combinatorial chemistry and the synthesis of new bioactive compounds. The carboxylic acid groups can be readily modified to form esters, amides, or other functional groups, enabling the creation of a library of derivatives. The phenyl ring can also be substituted to explore structure-activity relationships. While general principles of medicinal chemistry support this potential, specific examples of bioactive molecules derived from this particular scaffold are not readily found in the literature.
Application in the Construction of Functional Biomaterials and Conjugates
The dicarboxylic acid nature of this compound makes it a potential monomer for the synthesis of polyesters or polyamides. The incorporation of the benzamido group could introduce specific properties to the resulting polymer, such as altered hydrophobicity, mechanical strength, or biocompatibility. Furthermore, the carboxylic acid groups could be used to conjugate the molecule to other biomaterials, such as hydrogels or nanoparticles, to impart new functionalities. As with other applications, concrete examples of its use in functional biomaterials are not currently available.
Role in the Discovery of Ligands for Protein Targets
The combination of a flexible aliphatic chain and a rigid aromatic group in this compound suggests it could be explored as a fragment or lead compound in ligand discovery for various protein targets. The amide linkage provides a hydrogen bond donor and acceptor, which are crucial for molecular recognition at protein binding sites. Computational modeling and high-throughput screening could be employed to investigate the potential binding of this compound to different protein families. However, there is no specific research to date that identifies it as a ligand for any particular protein target.
Future Research Directions and Emerging Opportunities for 3 Phenylcarbonyl Amino Hexanedioic Acid
Exploration of Novel Biological Targets and Therapeutic Areas
The unique structural characteristics of 3-[(Phenylcarbonyl)amino]hexanedioic acid, which combines an N-acyl amino acid (NAAA) motif with a dicarboxylic acid backbone, suggest a wide range of potential biological activities and therapeutic applications. N-acyl amino acids are a diverse class of signaling lipids that interact with various molecular targets, most notably the cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system nih.govcreative-proteomics.comnih.gov. Derivatives of N-acyl amino acids have demonstrated a variety of pharmacological effects, including antiproliferative and neuroprotective activities nih.gov. The dicarboxylic acid component of the molecule also opens up possibilities for therapeutic intervention in metabolic diseases. For instance, certain dicarboxylic acids have been shown to improve glycemic control in type 2 diabetes by enhancing insulin sensitivity and reducing hepatic gluconeogenesis nih.gov.
Given these precedents, future research could fruitfully explore the interaction of this compound and its analogs with cannabinoid receptors and other components of the endocannabinoidome. Such investigations could reveal potential applications in pain management, inflammation, and neurological disorders. Furthermore, the dicarboxylic acid moiety suggests that this compound could be a candidate for investigation in metabolic disorders such as diabetes and obesity.
Another promising avenue of research lies in the field of enzyme inhibition. Benzamide (B126) derivatives, which share the phenylcarbonylamino group with the target molecule, are known to inhibit a variety of enzymes, including DNA Methyl Transferases (DNMTs) and acetylcholinesterase nih.gov. Therefore, this compound and its derivatives could be screened for inhibitory activity against a range of clinically relevant enzymes. This could lead to the development of novel therapeutics for cancer, neurodegenerative diseases, and other conditions. The table below summarizes potential biological targets and therapeutic areas for future investigation.
| Potential Biological Target Class | Specific Examples | Potential Therapeutic Areas |
| G-protein coupled receptors (GPCRs) | Cannabinoid receptors (CB1, CB2) | Pain, Inflammation, Neurological disorders |
| Enzymes | DNA Methyl Transferases (DNMTs), Acetylcholinesterase, Cyclooxygenases (COX) | Cancer, Alzheimer's disease, Inflammation |
| Metabolic pathways | Insulin signaling pathway, Gluconeogenesis | Type 2 Diabetes, Obesity, Metabolic syndrome |
Integration with Advanced Synthetic and Combinatorial Chemistry Approaches
To fully explore the therapeutic potential of this compound, the development of efficient and versatile synthetic methodologies is crucial. Advanced synthetic techniques, particularly those amenable to combinatorial and high-throughput approaches, will be instrumental in generating diverse libraries of analogs for structure-activity relationship (SAR) studies.
Solid-phase synthesis, a cornerstone of modern medicinal chemistry, offers a powerful platform for the rapid and efficient construction of such libraries nih.govnih.govresearchgate.net. Drawing inspiration from solid-phase peptide synthesis (SPPS), a similar strategy could be developed for this compound derivatives. This would involve anchoring a protected aminoadipic acid scaffold to a solid support, followed by the sequential addition of various phenylcarbonyl groups and other modifying moieties nih.gov. The use of a solid support facilitates purification at each step, as excess reagents and byproducts can be simply washed away researchgate.net.
Combinatorial chemistry, particularly the "split-mix" synthesis approach, would allow for the creation of vast and diverse libraries of compounds from a limited number of starting materials nih.gov. By systematically varying the substituents on the phenyl ring of the phenylcarbonyl group and modifying the dicarboxylic acid backbone, a multitude of analogs can be generated.
High-throughput screening (HTS) techniques are essential for evaluating the biological activity of these large compound libraries in an efficient manner youtube.comelifesciences.org. Automated HTS assays can be developed to screen for activity against the biological targets identified in the previous section, such as cannabinoid receptors or specific enzymes. This integration of advanced synthesis and screening will accelerate the discovery of lead compounds with improved potency, selectivity, and pharmacokinetic properties.
The following table outlines a potential combinatorial library design for this compound derivatives.
| Diversity Point 1 (Phenylcarbonyl Group) | Diversity Point 2 (Hexanedioic Acid Backbone) | Diversity Point 3 (Additional Modifications) |
| Substituted benzoyl chlorides (e.g., with electron-donating or -withdrawing groups) | Esterification or amidation of the second carboxylic acid group | Introduction of chiral centers, heterocyclic rings, or other pharmacophores |
| Heterocyclic carbonyl chlorides | Chain extension or shortening | Isosteric replacements of the amide bond |
Synergy of Computational and Experimental Methodologies for Rational Design
A synergistic approach that combines computational modeling with experimental validation will be key to the rational design of novel and potent analogs of this compound. In silico methods can provide valuable insights into the potential interactions of these molecules with biological targets, thereby guiding the design of more effective compounds and reducing the need for extensive and costly experimental screening.
Molecular docking is a powerful computational tool that can be used to predict the binding mode and affinity of a ligand to the active site of a protein nih.govcreative-proteomics.comnih.govnih.govs4science.at. By creating a virtual model of the target protein (e.g., a cannabinoid receptor or a specific enzyme), researchers can dock various derivatives of this compound into the binding pocket and predict which modifications are likely to enhance binding. This information can be used to prioritize the synthesis of the most promising candidates.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to develop mathematical models that correlate the structural features of a series of compounds with their biological activity researchgate.net. By analyzing a dataset of synthesized and tested analogs, a QSAR model can be built to predict the activity of new, unsynthesized compounds. This allows for the in silico screening of large virtual libraries and the identification of novel structures with potentially high activity.
The rational design cycle would involve the following steps:
Computational Screening: Use molecular docking and QSAR models to predict the activity of virtual libraries of this compound derivatives.
Prioritization and Synthesis: Select the most promising candidates for chemical synthesis based on the computational predictions.
Experimental Validation: Test the synthesized compounds in relevant biological assays to determine their actual activity.
Model Refinement: Use the new experimental data to refine and improve the predictive power of the computational models.
This iterative process, with its continuous feedback loop between computational and experimental work, will facilitate the efficient optimization of lead compounds.
The following table summarizes the key computational and experimental techniques that can be integrated for the rational design of this compound analogs.
| Computational Methodology | Application | Experimental Methodology | Application |
| Molecular Docking | Predict binding modes and affinities to target proteins. | Chemical Synthesis | Synthesize prioritized compounds. |
| QSAR Modeling | Develop predictive models of biological activity. | In vitro Biological Assays | Determine the biological activity of synthesized compounds. |
| Molecular Dynamics Simulations | Study the dynamic behavior of ligand-protein complexes. | X-ray Crystallography | Determine the 3D structure of ligand-protein complexes. |
Development of Advanced Analytical Techniques for In Situ Monitoring
The development and optimization of synthetic routes for this compound and its derivatives will be greatly facilitated by the implementation of advanced analytical techniques for in situ, real-time monitoring of chemical reactions. Process Analytical Technology (PAT) is a framework that encourages the use of such techniques to ensure the quality and efficiency of manufacturing processes mt.comlongdom.org.
Spectroscopic methods such as Fourier-transform infrared (FT-IR) and Raman spectroscopy are well-suited for in situ monitoring of chemical reactions. These techniques can provide real-time information about the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies nih.gov. For the synthesis of this compound, FT-IR spectroscopy could be used to track the disappearance of the starting materials (e.g., the amine and the acyl chloride) and the appearance of the amide product.
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS), are indispensable for the analysis of complex reaction mixtures. The development of rapid and sensitive LC-MS methods will be crucial for both in-process control and the final quality assessment of the synthesized compounds nih.govshimadzu.com. These methods can provide detailed information about the purity of the product and the presence of any impurities or byproducts.
For solid-phase synthesis, specific analytical techniques have been developed to monitor the progress of reactions on the solid support. For example, real-time monitoring of solid-phase peptide synthesis has been achieved using refractive index measurements s4science.at. Similar approaches could be adapted to monitor the synthesis of this compound derivatives on a solid support, providing valuable information about reaction kinetics and completion.
The table below lists some advanced analytical techniques and their potential applications for the in situ monitoring of the synthesis of this compound.
| Analytical Technique | Principle of Operation | Application for In Situ Monitoring |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Real-time monitoring of the formation of the amide bond and consumption of reactants. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Complementary to FT-IR for in situ reaction monitoring, particularly in aqueous media. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | In-process control of reaction progress and purity assessment. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Identification and quantification of reactants, products, and byproducts when coupled with HPLC. |
| Refractive Index (RI) Measurement | Measures the bending of light as it passes through a medium. | Real-time monitoring of reactions on a solid support. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[(Phenylcarbonyl)amino]hexanedioic acid, and how do reaction conditions influence yield?
- Methodological Answer : A key route involves cyclization reactions via tert-amino effects. For example, analogs with phenylcarbonyl groups undergo cyclization using intermediates like 2-(phenylcarbonyl)-3-[2-(dialkylamino)phenyl]prop-2-enenitriles, optimized under reflux conditions in polar aprotic solvents (e.g., acetonitrile). Kinetic studies suggest reaction rates depend on temperature and substituent electronic effects . Alternatively, microbial biosynthesis using engineered Pseudomonas strains can produce hexanedioic acid derivatives, though substrate specificity for phenylcarbonyl-amino modifications requires further optimization .
Q. How can researchers structurally characterize this compound using spectroscopic methods?
- Methodological Answer :
- 1H NMR : Look for characteristic peaks: (i) phenyl carbonyl protons at δ 7.3–8.1 ppm (aromatic multiplet), (ii) amide NH protons at δ 8.5–9.5 ppm (broad singlet), and (iii) hexanedioic acid backbone protons (δ 1.5–2.8 ppm, multiplet). Compare with data from structurally similar compounds like (S)-3-(((benzyloxy)carbonyl)amino)hexanedioic acid (DMSO solvent, 400 MHz) .
- IR Spectroscopy : Confirm the presence of amide (C=O stretch ~1650 cm⁻¹) and carboxylic acid (O–H stretch ~2500–3000 cm⁻¹) functional groups .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodological Answer :
- Solubility : The dicarboxylic acid backbone confers higher solubility in polar solvents (e.g., water, DMSO) at neutral to alkaline pH (≥7.0). Protonation of carboxylates at acidic pH (<3.0) reduces solubility.
- Stability : Amide bonds are susceptible to hydrolysis under strongly acidic/basic conditions. Stability assays (HPLC monitoring over 24 hours) are recommended to determine optimal storage conditions (e.g., lyophilized at −20°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported melting points or reactivity of phenylcarbonyl-amino derivatives?
- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Techniques include:
- DSC/TGA Analysis : Differentiate polymorphs by thermal behavior (e.g., endothermic peaks).
- Recrystallization : Test solvents (e.g., ethanol/water mixtures) to isolate pure crystalline forms.
- HPLC-PDA : Quantify impurities (>95% purity threshold) using C18 columns with UV detection at λ = 254 nm .
Q. What strategies improve stereoselectivity in the synthesis of chiral hexanedioic acid derivatives?
- Methodological Answer :
- Chiral Catalysts : Use palladium complexes for asymmetric methoxycarbonylation, which selectively produce (R)- or (S)-enantiomers. For example, Pd-catalyzed reactions with chiral ligands (e.g., BINAP) achieve >90% enantiomeric excess .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) can hydrolyze racemic mixtures, enriching desired enantiomers .
Q. How do substituents on the phenyl ring affect the compound’s bioactivity or catalytic applications?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., –NO₂, –CF₃): Increase electrophilicity of the amide carbonyl, enhancing reactivity in nucleophilic acyl substitutions.
- Steric Effects : Bulky groups (e.g., –OCH₃) at the para position reduce binding affinity in enzyme inhibition assays (e.g., GPR40 agonism studies) .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict substituent effects on charge distribution and H-bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
